4-Fluorobenzenesulfonamide

Catalog No.
S595001
CAS No.
402-46-0
M.F
C6H6FNO2S
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzenesulfonamide

CAS Number

402-46-0

Product Name

4-Fluorobenzenesulfonamide

IUPAC Name

4-fluorobenzenesulfonamide

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)

InChI Key

LFLSATHZMYYIAQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)N

Synonyms

4-FBSA, 4-fluorobenzenesulfonamide

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N

4-Fluorobenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted by a sulfonamide group. Its chemical formula is C6_6H6_6FNO2_2S, and it has a CAS number of 402-46-0. This compound typically appears as a white solid and has no distinct odor, making it suitable for various chemical applications in research and industry .

, primarily due to its sulfonamide functional group. It can undergo:

  • Nucleophilic Substitution: The sulfonamide group can be replaced by nucleophiles under appropriate conditions.
  • Formation of Sulfonylureas: Reacting with amines can yield sulfonylureas, which are important in medicinal chemistry.
  • Coupling Reactions: It can be used to synthesize more complex molecules through coupling reactions with other aromatic compounds .

Research indicates that 4-fluorobenzenesulfonamide exhibits various biological activities. Notably, it has been studied for its role as a carbonic anhydrase inhibitor, which can enhance dopaminergic tone and stabilize glutamate release. In behavioral studies, it has shown promise in attenuating nicotine-induced behavioral sensitization in mice, suggesting potential applications in addiction therapy .

The synthesis of 4-fluorobenzenesulfonamide typically involves:

  • Fluorination of Benzenesulfonamide: This can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Reflux Method: The reaction may be conducted at elevated temperatures (e.g., 55-60°C) to facilitate the formation of bis-(4-fluoro-benzenesulfonyl)-amine from 4-fluoro-benzenesulfonyl chloride .
  • Alternative Routes: Other synthetic pathways may involve the use of different reagents and solvents depending on the desired yield and purity.

4-Fluorobenzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: It is utilized in the development of drugs due to its biological activity.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex molecules, including agrochemicals and dyes.
  • Research: It is employed in biochemical studies to understand enzyme inhibition mechanisms and other biological processes .

Interaction studies involving 4-fluorobenzenesulfonamide have focused on its effects on neurotransmitter systems, particularly concerning its role as a carbonic anhydrase inhibitor. These studies have demonstrated that it can modulate adenosine levels in the striatum, which may contribute to its behavioral effects observed in animal models . Further research is warranted to elucidate the precise mechanisms underlying these interactions.

Several compounds exhibit structural or functional similarities to 4-fluorobenzenesulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzenesulfonamideSulfonamide without fluorineCommonly used as a baseline for comparison
4-PyridinesulfonamideContains a pyridine ring instead of benzeneExhibits different biological activities
PentafluorobenzenesulfonamideFive fluorine atoms on the benzene ringIncreased lipophilicity and reactivity
4-Fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamideContains additional sulfonyl moietyEnhanced carbonic anhydrase inhibition

These compounds highlight the unique properties of 4-fluorobenzenesulfonamide, particularly its specific biological activities and synthetic versatility compared to others within the sulfonamide class.

4-Fluorobenzenesulfonamide (CAS 402-46-0) is a fluorinated sulfonamide derivative characterized by a para-substituted fluorine atom attached to a benzenesulfonamide core. Its molecular formula is C₆H₆FNO₂S, with a molecular weight of 175.18 g/mol and a melting point of 124–127°C. As a versatile building block, it serves as a precursor in organic synthesis, particularly in medicinal chemistry and bioimaging research. Its fluorine substituent enhances metabolic stability and modulates electronic properties, making it valuable for designing targeted therapeutics and fluorescent probes.

Key applications include:

  • Drug discovery: Synthesis of carbonic anhydrase inhibitors, PI3K/mTOR dual inhibitors, and antimicrobial agents.
  • Bioimaging: Functionalization of rhodamines to tune spirocyclization equilibria for super-resolution microscopy.
  • Thermodynamic studies: Investigating binding kinetics and affinity with target proteins.

Historical Context and Emerging Research Trends

4-Fluorobenzenesulfonamide gained prominence in the 1980s through NMR studies probing its interaction with carbonic anhydrases. Early findings suggested a 2:1 binding stoichiometry, later challenged by X-ray crystallography and isothermal titration calorimetry (ITC), which revealed 1:1 binding for most applications. Modern research emphasizes:

  • Synthetic innovations: Catalytic cross-coupling reactions (e.g., iridium-catalyzed C–H activation) to generate N-substituted derivatives.
  • Thermodynamic profiling: Mapping temperature-dependent binding constants (Kₐ) and enthalpy changes (ΔH) for drug-target interactions.
  • Bioimaging advances: Systematic tuning of spirocyclization equilibria in fluorescent probes for live-cell imaging.

Research Objectives and Methodological Frameworks

Current investigations focus on:

  • Structural optimization: Computational DFT/B3LYP studies to predict vibrational spectra and NMR chemical shifts.
  • Thermodynamic characterization: ITC and thermophoresis to quantify binding free energy (ΔG) and hydration effects.
  • Mechanistic elucidation: X-ray crystallography to resolve binding modes in carbonic anhydrase II (e.g., PDB ID 1IF4).

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.01032777 g/mol

Monoisotopic Mass

175.01032777 g/mol

Heavy Atom Count

11

UNII

UWB1PR3UR6

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (78.57%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (98.47%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

402-46-0

Wikipedia

4-Flourobenzenesulfonamide

Dates

Modify: 2023-08-15

Explore Compound Types